
4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
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Overview
Description
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amines under reflux conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups. For example, in analogous pyrrolo[2,3-d]pyrimidine systems, nucleophilic displacement of chloro-substituted precursors with amines or alcohols is a common strategy:
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Example : 4-Chloro-pyrrolo[2,3-d]pyrimidine derivatives undergo substitution with ethyl 2-(4-aminophenyl)acetate to yield intermediates for further functionalization .
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Nucleophilic substitution (Cl→NH) | Ethanol, reflux, 12–24 hours | High yields (80–95%) of substituted products |
Hydrolysis and Functional Group Interconversion
The cyano group at the 5-position undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, expanding its utility in medicinal chemistry:
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Acidic Hydrolysis : Conversion to carboxylic acids via reflux in HCl (6M) at 80°C for 6 hours .
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Basic Hydrolysis : Treatment with NaOH (2M) yields carboxylate salts, which can be protonated to acids .
Reactant | Conditions | Product | Yield |
---|---|---|---|
5-Cyano-pyrrolo[2,3-d]pyrimidine | 6M HCl, 80°C, 6 hours | 5-Carboxylic acid derivative | 75–85% |
Side-Chain Modifications
The dihydroxypropyl substituent at the 7-position undergoes esterification or etherification. Hydroxyl groups react with acyl chlorides or alkyl halides under mild conditions:
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Esterification : Reaction with acetyl chloride in pyridine yields acetylated derivatives .
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Etherification : Treatment with methyl iodide and K₂CO₃ in DMF produces methyl ethers .
Modification Type | Reagents | Conditions | Outcome |
---|---|---|---|
Esterification | Acetyl chloride, pyridine | RT, 2 hours | Acetylated side chain |
Etherification | CH₃I, K₂CO₃, DMF | 60°C, 4 hours | Methoxypropyl derivative |
Cross-Coupling Reactions
The pyrrolo[2,3-d]pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or amine introductions:
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Suzuki Coupling : Iodo-substituted intermediates react with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80°C .
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Buchwald-Hartwig Amination : Aryl halides couple with amines using Pd₂(dba)₃ and Xantphos .
Reaction | Catalytic System | Substrate | Yield |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 6-Iodo-pyrrolo[2,3-d]pyrimidine | 60–75% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | 4-Chloro derivative | 70–85% |
Selective Kinase Inhibition via Covalent Binding
The compound’s electrophilic cyano group enables covalent interactions with cysteine residues in kinase domains (e.g., EGFR T790M mutants). This mechanism underpins its nanomolar inhibitory activity:
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Kinase Assay Data : IC₅₀ values of 0.21 nM against EGFR T790M/L858R mutants vs. 22 nM for wild-type EGFR .
Target | Mutation | IC₅₀ (nM) | Selectivity Fold |
---|---|---|---|
EGFR | T790M/L858R | 0.21 | 104 |
EGFR | Wild-type | 22 | — |
Comparative Reactivity with Analogues
Structural analogs exhibit varied reactivity profiles based on substituent positioning:
Synthetic Routes and Optimization
Multi-step syntheses emphasize regioselectivity and yield optimization:
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Core Formation : Cyclization of pyrimidine precursors with pyrrole derivatives.
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Functionalization : Sequential substitutions at 4-, 5-, and 7-positions .
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Purification : Chromatography (silica gel, MeOH/CH₂Cl₂) achieves >95% purity .
This compound’s versatility in nucleophilic, cross-coupling, and side-chain reactions positions it as a scaffold for kinase-targeted therapeutics. Further studies exploring its regioselectivity in polyfunctional systems are warranted.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, including anti-cancer properties. Specifically, 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine has been shown to inhibit protein kinases such as AKT (also known as PKB), which plays a crucial role in cell proliferation and survival signaling pathways. Studies demonstrate that this compound exhibits nanomolar inhibition of AKT with selectivity over other kinases.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits AKT signaling pathway; potential for drug development targeting various cancers. |
Anti-inflammatory | May modulate inflammatory responses through kinase inhibition. |
Antimicrobial | Some derivatives show efficacy against bacterial strains. |
Synthetic Routes
Several synthetic routes have been explored for the preparation of this compound. A typical synthesis may involve multi-step processes starting from readily available pyrimidine derivatives. These methods emphasize high yields and selectivity for the desired product.
Case Study: Synthesis Approach
- Starting Material : Pyrimidine derivatives.
- Reagents : Various reagents for functional group modifications.
- Conditions : Controlled temperature and pH to optimize yield.
Therapeutic Potential
The therapeutic applications of this compound primarily lie in its role as a kinase inhibitor. Its ability to selectively inhibit key kinases makes it a candidate for drug development targeting cancers where kinase signaling is disrupted. Furthermore, modifications of its structure may enhance pharmacological properties or reduce side effects associated with treatment .
Mechanism of Action
The mechanism of action of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the CDK2/cyclin A2 complex, which plays a critical role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Pyrido[2,3-d]pyrimidine: Exhibits anticancer properties and kinase inhibition.
Uniqueness
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further development in cancer therapy .
Biological Activity
4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a pyrrole moiety , incorporating an amino group at the 4-position and a cyano group at the 5-position. The presence of the dihydroxypropyl substituent at the 7-position adds structural complexity that may influence its biological activity. Its molecular formula is C10H12N4O2 .
Research indicates that this compound exhibits significant biological activities primarily through the inhibition of protein kinases, particularly AKT (Protein Kinase B) . This kinase is crucial in various signaling pathways related to cell proliferation and survival. The compound has demonstrated nanomolar inhibition of AKT with selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anti-cancer Activity : Inhibits key signaling pathways involved in tumor growth and survival.
- Anti-inflammatory Properties : Potential to reduce inflammation through kinase inhibition.
- Cytotoxic Effects : Shown to have cytotoxic effects against various cancer cell lines .
Cytotoxicity Studies
Studies have examined the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity:
Cell Line | IC50 (nM) | Observations |
---|---|---|
MCF-7 | 9.1 | Significant antiproliferative activity |
MDA-MB-231 | 28.0 | Moderate cytotoxicity |
HT1080 | 3 | High cytotoxicity |
These findings suggest that the compound is particularly effective against breast cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine moiety | Potent inhibitor of AKT signaling |
5-Cyano-pyrrolo[2,3-d]pyrimidine derivatives | Variations in substituents | Anticancer properties |
Thieno[2,3-d]pyrimidines | Contains a thieno group instead of pyrrole | Diverse biological activities including antimicrobial effects |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .
Therapeutic Potential
The compound's ability to inhibit AKT makes it a promising candidate for drug development targeting various cancers. Its unique structure may allow for further modifications that could enhance its pharmacological properties or reduce side effects. Ongoing research aims to explore these possibilities and evaluate the compound's efficacy in vivo .
Properties
CAS No. |
127945-90-8 |
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Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14) |
InChI Key |
LYODPVFJQMTFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N |
Origin of Product |
United States |
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